Human P2X3 Receptor Antagonist Potency Compared to Clinical-Stage P2X3 Antagonists Gefapixant and Eliapixant
2H-Pyrrolo[1,2,3-CD]benzoxazole (via ChEMBL ID CHEMBL494833, mapped to the same core scaffold) exhibits an IC50 of 136 nM at the human P2X3 receptor expressed in rat C6-BU-1 cells [1]. This places its potency intermediate between the FDA-approved antagonist Gefapixant (reported IC50 range of 30–153 nM for recombinant hP2X3 homotrimers, depending on assay conditions) and substantially above Eliapixant (IC50 = 8 nM) . Importantly, this compound occupies a differentiated potency band that may be advantageous for applications requiring moderate target engagement without full receptor saturation.
Gefapixant: 30–153 nM; Eliapixant: 8 nM
| Evidence Dimension | P2X3 receptor antagonist potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 136 nM (human P2X3, C6-BU-1 cells) [1] |
| Comparator Or Baseline | Gefapixant: IC50 = 30–153 nM (hP2X3, various assays) ; Eliapixant: IC50 = 8 nM (hP2X3) |
| Quantified Difference | Target compound is ~1.1–4.5-fold less potent than Gefapixant and ~17-fold less potent than Eliapixant, occupying a unique intermediate potency window. |
| Conditions | Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells (BindingDB/ChEMBL assay); Gefapixant data from recombinant hP2X3 homotrimers in HEK293-Tet-on cells and other systems. |
Why This Matters
Procurement decisions for P2X3-targeted research require matching potency to experimental goals; this scaffold provides an intermediate IC50 value that avoids the excessive potency of Eliapixant (8 nM) while offering receptor engagement comparable to Gefapixant in certain assay formats.
- [1] BindingDB. BDBM50413382 (CHEMBL494833). Affinity Data: IC50 = 136 nM, Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50413382 View Source
